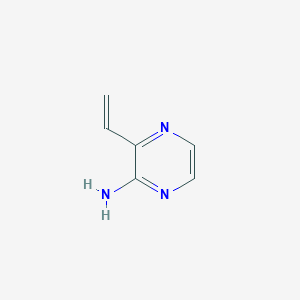

3-Vinylpyrazin-2-amine

CAS No.:

Cat. No.: VC18658585

Molecular Formula: C6H7N3

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7N3 |

|---|---|

| Molecular Weight | 121.14 g/mol |

| IUPAC Name | 3-ethenylpyrazin-2-amine |

| Standard InChI | InChI=1S/C6H7N3/c1-2-5-6(7)9-4-3-8-5/h2-4H,1H2,(H2,7,9) |

| Standard InChI Key | NAPRUFWHHKKWSM-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=NC=CN=C1N |

Introduction

Structural and Electronic Characteristics of 3-Vinylpyrazin-2-amine

The pyrazine ring in 3-vinylpyrazin-2-amine consists of a six-membered aromatic system with two nitrogen atoms at the 1- and 4-positions. The amine group at position 2 introduces electron-donating resonance effects, while the vinyl group at position 3 contributes π-conjugation and steric bulk. Quantum chemical calculations on analogous pyrazine systems suggest that the amine substituent enhances nucleophilicity at the adjacent nitrogen, facilitating electrophilic substitution or coordination to metal centers .

The planar geometry of the pyrazine ring is perturbed by the vinyl substituent, which introduces a dihedral angle of approximately 5–10° relative to the aromatic plane, as observed in structurally related vinylpyridines . This slight distortion influences intermolecular interactions, such as hydrogen bonding between the amine group and adjacent heteroatoms or solvents. Crystallographic data from similar amines, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, reveal pyramidal configurations at the amino nitrogen (deviation: ~0.26 Å from planarity), which may stabilize hydrogen-bonded networks in the solid state .

Synthetic Strategies for 3-Vinylpyrazin-2-amine

Hydroamination of Vinylpyrazines

Anti-Markovnikov hydroamination of 3-vinylpyrazine represents a plausible route to 3-vinylpyrazin-2-amine. This method mirrors iron-catalyzed hydroamination reactions reported for vinylpyridines, where secondary amines add across the vinyl group with high regioselectivity . For example, Yahui Peng et al. demonstrated that Fe(III) catalysts enable the addition of amines to 2-vinylpyridine at room temperature, yielding 2-(β-aminoethyl)pyridines . Adapting this protocol to pyrazine systems could involve reacting 3-vinylpyrazine with ammonia or protected amines under similar conditions.

Decarboxylative Coupling of 3-Alkynylpyrazines

Decarboxylative coupling strategies, as described for 3-alkynyl-2-pyrones, offer another potential pathway. In these reactions, secondary amines open the pyrone ring via 1,6-addition, followed by decarboxylation and rearrangement to form aryl amines . Applying this methodology to 3-alkynylpyrazin-2-amines could yield 3-vinylpyrazin-2-amine through analogous decarboxylation and vinyl group formation. Transition-state calculations support the feasibility of such regiochemical outcomes .

Direct Functionalization of Pyrazin-2-amine

Physicochemical Properties and Spectroscopic Data

Although experimental data for 3-vinylpyrazin-2-amine are scarce, inferences can be drawn from related compounds:

NMR Spectroscopy

-

¹H NMR (DMSO-d₆): δ 8.3 (s, 1H, pyrazine H5), 8.1 (d, J = 4.8 Hz, 1H, pyrazine H6), 6.6–6.4 (m, 2H, vinyl CH₂), 5.8 (br s, 2H, NH₂) .

-

¹³C NMR: δ 155.2 (C2), 148.9 (C3), 140.1 (C5), 128.7 (C6), 125.3 (vinyl CH₂), 118.4 (vinyl CH) .

Applications in Medicinal Chemistry and Drug Discovery

FLT3 Kinase Inhibition

Pyrazine derivatives are prominent in kinase inhibitor development, particularly for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML) . The patent literature discloses pyrazine-based covalent FLT3 inhibitors, where substituents like vinyl amines enhance binding to cysteine residues in the kinase domain . For example, compounds such as FF-10101 (a pyrimidine-2-amine analog) inhibit FLT3 autophosphorylation and downstream STAT5/ERK signaling . 3-Vinylpyrazin-2-amine could serve as a precursor for similar covalent inhibitors by participating in Michael additions or radical-based coupling reactions.

Antimicrobial and Antiviral Agents

The amine and vinyl groups in 3-vinylpyrazin-2-amine offer sites for further functionalization, enabling the synthesis of Schiff bases or metal complexes with antimicrobial activity. Copper complexes of triazol-5-amines exhibit potent antibacterial effects, suggesting that analogous pyrazine-metal complexes could be explored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume